molecular formula C7H6N2O3 B14850406 5-Amino-6-formylnicotinic acid

5-Amino-6-formylnicotinic acid

Cat. No.: B14850406
M. Wt: 166.13 g/mol
InChI Key: VYTRDCCICJLUHW-UHFFFAOYSA-N
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Description

5-Amino-6-formylnicotinic acid is a nicotinic acid derivative characterized by an amino group at position 5 and a formyl group at position 6 on the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry and materials science due to their versatile functional groups and hydrogen-bonding capabilities .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-amino-6-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,8H2,(H,11,12)

InChI Key

VYTRDCCICJLUHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to form 5-nitro-6-formylnicotinic acid, followed by reduction to yield the desired this compound. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or electrochemical reduction. These methods are designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-6-formylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6-formylnicotinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Amino-6-formylnicotinic acid with structurally related compounds based on substituent positions and functional groups:

Compound Substituents Molecular Formula CAS Number Key Properties
This compound -NH₂ (C5), -CHO (C6) C₇H₆N₂O₃ Not provided¹ Hypothesized solubility in polar solvents due to -NH₂ and -COOH groups
2-Aminonicotinic acid -NH₂ (C2), -COOH (C3) C₆H₆N₂O₂ 5345-47-1 mp 295–297°C; used in coordination chemistry
5-Aminonicotinic acid -NH₂ (C5), -COOH (C3) C₆H₆N₂O₂ 24242-19-1 Commercial availability (¥5,000/5g)
5-(2-Fluorophenyl)-6-hydroxynicotinic acid -F-C₆H₄ (C5), -OH (C6) C₁₂H₈FNO₃ 1267011-08-4 Fluorine enhances metabolic stability; used in drug discovery

¹CAS for this compound is absent in the provided evidence.

Key Observations:
  • Substituent Position: The amino group at C5 is shared between this compound and 5-Aminonicotinic acid, but the latter lacks the formyl group at C6 .
  • Functional Groups: The formyl group (-CHO) in this compound may enhance reactivity in condensation reactions, similar to the methoxy-formyl derivative synthesized in .
  • Fluorophenyl Analogs : 5-(2-Fluorophenyl)-6-hydroxynicotinic acid demonstrates how halogenation (fluorine) and hydroxyl groups influence bioactivity and stability .

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